

# TEGDMA versus HEMA: a comparative study of their effects on dental pulp cells

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## Compound of Interest

Compound Name: *Triethylene glycol dimethacrylate*

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## TEGDMA vs. HEMA: A Comparative Analysis of Their Impact on Dental Pulp Cells

A comprehensive guide for researchers and drug development professionals on the cytotoxic, apoptotic, and inflammatory effects of **Triethylene glycol dimethacrylate** (TEGDMA) and 2-hydroxyethyl methacrylate (HEMA) on dental pulp cells.

### Introduction

**Triethylene glycol dimethacrylate** (TEGDMA) and 2-hydroxyethyl methacrylate (HEMA) are common resin monomers used in dental restorative materials. Due to incomplete polymerization, these monomers can leach out and come into contact with dental pulp tissue, raising concerns about their biocompatibility. Understanding the cellular and molecular responses of dental pulp cells to TEGDMA and HEMA is crucial for developing safer and more effective dental materials. This guide provides a detailed comparison of the effects of these two monomers, supported by experimental data and protocols.

### Data Presentation

#### Cytotoxicity of TEGDMA and HEMA on Dental Pulp Cells

The following table summarizes the cytotoxic effects of TEGDMA and HEMA on human dental pulp cells (hDPCs) as determined by the MTT assay, which measures cell viability.

Monomer	Concentration	Exposure Time	Cell Viability (%)	Reference
TEGDMA	0.1 mM	24 h	~100%	[1]
0.3 mM	24 h	~100%	[1]	
1.0 mM	24 h	Significantly Reduced		
1.5 mM	24 h	Significantly Reduced		
2.5 mM	24 h	Significantly Reduced	[2]	
3.0 mM	24 h	Significantly Reduced	[1]	
5.0 mM	24 h	Drastically Reduced	[2]	
HEMA	0.5 mM	48 h	No significant change	[3]
1.0 mM	48 h	No significant change	[3]	
2.5 mM	48 h	No significant change	[3]	
3.0 mM	48 h	No drastic changes	[3]	
10.0 mM	24 h	Cytotoxic effect at higher concentrations	[4]	

## Apoptotic Effects of TEGDMA and HEMA on Dental Pulp Cells

The induction of apoptosis (programmed cell death) by TEGDMA and HEMA in dental pulp cells is a critical factor in their biocompatibility. The data below, obtained through Annexin V/PI flow cytometry, quantifies this effect.

Monomer	Concentration	Exposure Time	Apoptotic Cells (%)	Reference
TEGDMA	0.1 mM	24 h	No significant increase	<a href="#">[1]</a>
0.3 mM	24 h	Significant increase (p<0.001)	<a href="#">[1]</a>	
1.0 mM	24 h	Significant increase (p<0.001)	<a href="#">[1]</a>	
3.0 mM	24 h	Dose-dependent increase	<a href="#">[1]</a>	
HEMA	Various	-	Induces apoptosis	<a href="#">[5]</a>

## Effects of TEGDMA and HEMA on Gene and Protein Expression in Dental Pulp Cells

TEGDMA and HEMA can modulate the expression of various genes and proteins involved in cell cycle regulation, inflammation, and oxidative stress. The following table summarizes these changes, with data derived from RT-PCR and Western blot analyses.

Monomer	Target Molecule	Regulation	Method	Reference
TEGDMA & HEMA	Collagen Type I	Down-regulated	RT-PCR, Western Blot	[4]
cdc2	Down-regulated	RT-PCR, Western Blot	[4]	
p21	Up-regulated	RT-PCR, Western Blot	[4]	
NQO-1	Up-regulated	RT-PCR, Western Blot	[4]	
Nrf2	Up-regulated	RT-PCR, Western Blot	[4]	
HO-1	Up-regulated	RT-PCR, Western Blot	[4]	
COX-2	Up-regulated	RT-PCR, Western Blot	[2][4]	
SOD-1	No marked change	RT-PCR, Western Blot	[4]	
TEGDMA	Cyclin B1	Down-regulated	RT-PCR, Western Blot	[2]
cdc25C	Down-regulated	RT-PCR, Western Blot	[2]	
PGE <sub>2</sub> & PGF <sub>2</sub> α	Increased production	ELISA	[2]	
OPG (mRNA)	Down-regulated	qRT-PCR	[1]	
OPG (protein)	Down-regulated	ELISA	[1]	
RANKL (mRNA)	Unchanged	qRT-PCR	[1]	
RANKL (protein)	Up-regulated	ELISA	[1]	

HEMA	FAK (phosphorylated)	Down-regulated	Western Blot	[3]
p38 (phosphorylated)	Down-regulated	Western Blot	[3]	
ERK	No change	Western Blot	[3]	
JNK	No change	Western Blot	[3]	

## Experimental Protocols

### Cell Culture

Primary human dental pulp cells (hDPCs) are isolated from extracted, caries-free third molars and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO<sub>2</sub> at 37°C.

### MTT Assay for Cell Viability

- Seed hDPCs in 96-well plates at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of TEGDMA (0-5 mM) or HEMA (0-10 mM) for 24 or 48 hours.[3][4]
- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

### Annexin V/PI Flow Cytometry for Apoptosis

- Seed hDPCs in 6-well plates and treat with different concentrations of TEGDMA or HEMA.
- After the incubation period, harvest the cells by trypsinization.

- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X binding buffer.
- Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[\[1\]](#)

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

- Isolate total RNA from treated and untreated hDPCs using a suitable RNA extraction kit.
- Synthesize cDNA from the total RNA using a reverse transcription kit.
- Perform qRT-PCR using gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH) for normalization.
- The relative gene expression is calculated using the  $2^{-\Delta\Delta C_t}$  method.[\[1\]](#)

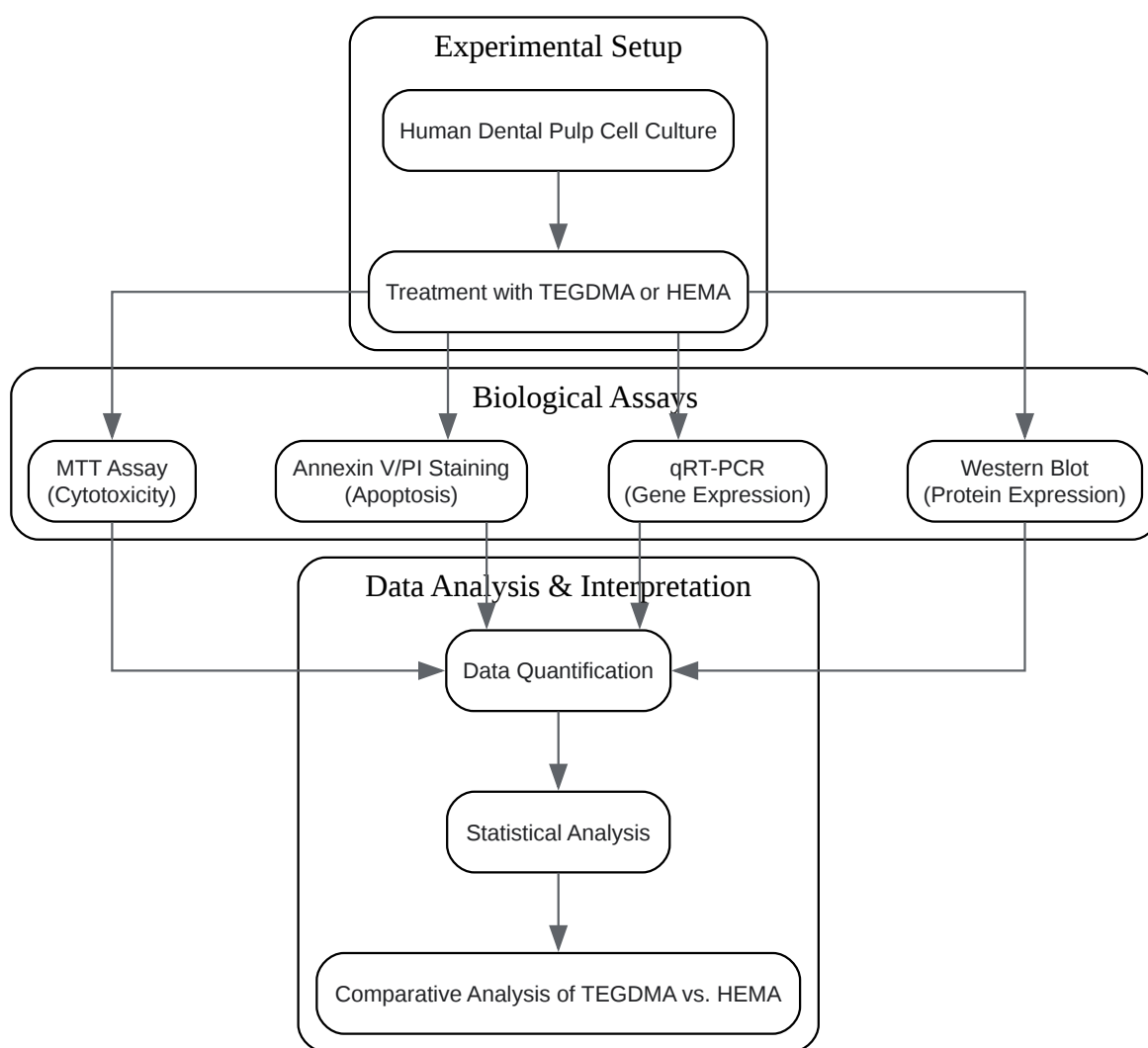
## Western Blot for Protein Expression

- Lyse treated and untreated hDPCs in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]  
[4]

## Signaling Pathways and Experimental Workflows

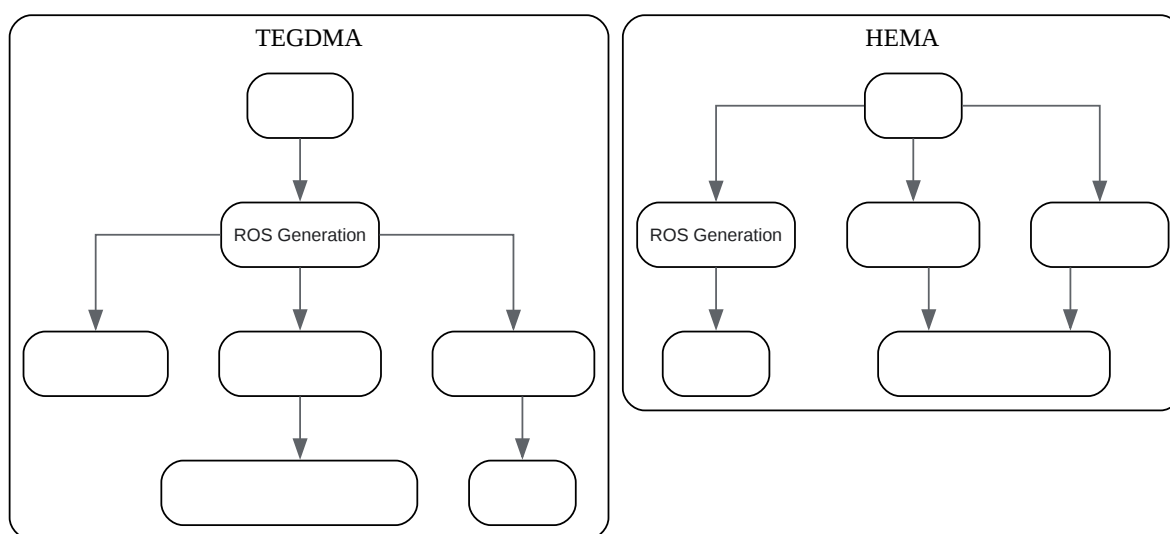
### Experimental Workflow for Comparing TEGDMA and HEMA Effects



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Caption: Experimental workflow for the comparative study of TEGDMA and HEMA.

## Signaling Pathways Activated by TEGDMA and HEMA in Dental Pulp Cells



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Caption: Simplified signaling pathways of TEGDMA and HEMA in dental pulp cells.

## Conclusion

Both TEGDMA and HEMA exhibit cytotoxic and pro-apoptotic effects on dental pulp cells, albeit through partially different signaling pathways. TEGDMA appears to induce a broader inflammatory and stress response involving Nrf2, NF- $\kappa$ B, and MAPK pathways. HEMA, on the other hand, has been shown to inhibit key signaling molecules involved in cell migration, such as FAK and p38. The data presented in this guide highlights the importance of considering the specific molecular mechanisms of dental monomers to improve the biocompatibility of restorative materials. Further research is warranted to fully elucidate the complex interactions



between these monomers and dental pulp cells and to develop strategies to mitigate their adverse effects.

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